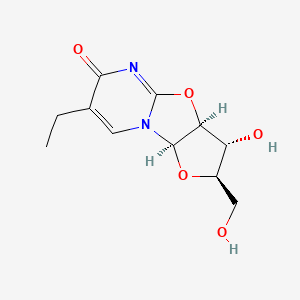

5-Ethyl-2,2'-anhydrouridine

Beschreibung

Historical Context of Anhydronucleoside Discovery and Early Research

The journey into the world of anhydronucleosides, a class of compounds characterized by an intramolecular ether linkage between the sugar and the base, began as a chemical curiosity that quickly evolved into a field of significant biological interest. Early investigations into the synthesis and properties of these molecules laid the groundwork for the development of compounds like 5-Ethyl-2,2'-anhydrouridine.

Initial forays into this area were driven by the desire to understand the fundamental reactivity and conformational properties of nucleosides. The formation of the anhydro bridge was found to lock the sugar moiety into a specific conformation, providing a rigid framework for studying structure-activity relationships. Seminal work in the mid-20th century detailed the synthesis of various pyrimidine (B1678525) and purine (B94841) anhydronucleosides, often involving cyclization reactions. benthamscience.com These early studies were crucial in establishing the chemical principles that govern the formation and stability of the anhydro linkage. benthamscience.com The reaction of compounds like diiminosuccinonitrile (B1215917) (DISN) and cyanogen (B1215507) bromide (BrCN) with uridine (B1682114) was found to yield 2,2'-anhydronucleosides, highlighting early synthetic routes. nasa.gov

Significance of Uridine Analogs in Biochemical and Molecular Biology Studies

Uridine and its analogs are fundamental to numerous biological processes. mit.edu As a key component of ribonucleic acid (RNA), uridine plays a central role in the storage and transfer of genetic information. mit.edu The modification of the uridine structure has proven to be a powerful strategy for developing tools to investigate and manipulate these processes. mdpi.com

Uridine analogs are widely used to:

Probe Enzyme Mechanisms: By substituting the natural substrate, researchers can study the binding and catalytic mechanisms of enzymes involved in nucleoside metabolism. researchgate.net

Develop Therapeutic Agents: Many uridine analogs exhibit antiviral and anticancer properties, leading to their investigation as potential drugs. harvard.edu

Investigate RNA Structure and Function: The incorporation of modified uridines into RNA sequences can help elucidate the complex folding and functional roles of RNA molecules.

The development of a diverse library of uridine analogs has been instrumental in advancing our understanding of nucleic acid biochemistry and has opened new avenues for therapeutic intervention. mit.edu

Overview of this compound's Role as a Research Probe

This compound (ANEUR) has carved out a specific and important niche as a research probe, primarily due to its potent and selective inhibition of the enzyme uridine phosphorylase (URPase). nih.govnih.gov This enzyme is crucial for the catabolism of uridine, breaking it down into uracil (B121893) and ribose-1-phosphate.

Key Research Applications:

Enzyme Inhibition Studies: ANEUR is a powerful inhibitor of uridine phosphorylase, with a reported apparent Ki value of 99 nM for the enzyme isolated from sarcoma 180 cells. nih.gov This high affinity and specificity make it an excellent tool for studying the structure and function of URPase.

Modulation of Drug Metabolism: By inhibiting URPase, ANEUR can prevent the breakdown of other uridine-based drugs, thereby potentiating their therapeutic effects. nih.govnih.gov For example, it has been shown to significantly increase the antitumor activity of 5-fluorouridine (B13573) (FUR). nih.gov When co-administered with FUR, ANEUR led to a 91% greater reduction in tumor weight compared to untreated controls. nih.gov

Investigating Nucleoside Metabolism: The ability of ANEUR to block a key step in pyrimidine salvage pathways allows researchers to dissect the complex network of reactions involved in nucleoside metabolism.

The unique properties of this compound have made it an indispensable compound for researchers in enzymology, pharmacology, and cancer biology. Its use as a research probe continues to yield valuable insights into fundamental biological processes.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14N2O5 |

|---|---|

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

(2R,4R,5R,6S)-11-ethyl-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C11H14N2O5/c1-2-5-3-13-10-8(7(15)6(4-14)17-10)18-11(13)12-9(5)16/h3,6-8,10,14-15H,2,4H2,1H3/t6-,7-,8+,10-/m1/s1 |

InChI-Schlüssel |

NLWQRNYZXJQRQT-BDNRQGISSA-N |

Isomerische SMILES |

CCC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O |

Kanonische SMILES |

CCC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

Synonyme |

2,2'-anhydro-5-ethyluridine 5-ethyl-2,2'-anhydrouridine 5-ethyl-cyclouridine 5-ethyl-O(2),2'-cyclouridine ANEUR |

Herkunft des Produkts |

United States |

Biochemical Mechanisms and Molecular Interactions of 5 Ethyl 2,2 Anhydrouridine

Interaction with Nucleic Acids and RNA Processing Machinery

The primary biochemical mechanism of 5-Ethyl-2,2'-anhydrouridine described in scientific literature is enzyme inhibition. nih.govresearchgate.netnih.gov There is limited direct evidence to suggest that it significantly interacts with nucleic acids or the RNA processing machinery in a manner similar to a natural nucleoside.

However, the parent compound, 2,2'-anhydrouridine (B559692), is recognized as a useful building block in the chemical synthesis of modified nucleosides and oligonucleotides. chemimpex.com Its rigid structure, conferred by the anhydro bridge between the base and the sugar, makes it a valuable tool for studying RNA and DNA interactions. chemimpex.com Modifications at the 5-position of uridine (B1682114), such as the ethyl group, are known to influence the folding and stability of RNA molecules when incorporated. These modifications are often explored in the context of developing therapeutic oligonucleotides with improved properties like nuclease resistance. beilstein-journals.org

Despite the potential of its constituent parts, the direct interaction of the intact this compound molecule with nucleic acids or RNA processing enzymes is not its well-documented function. Its biological activity stems from its potent and selective inhibition of Uridine Phosphorylase. researchgate.netnih.gov

Studies on RNA Incorporation During Transcription

Direct incorporation of this compound into a growing RNA chain during transcription is structurally impeded by the 2,2'-anhydro linkage. This bond involves the 2'-hydroxyl group of the ribose, which is essential for forming the phosphodiester backbone of RNA. For incorporation to occur, the anhydro bridge must first be cleaved, converting the molecule into 5-ethyluridine (B1619342).

While direct studies on the incorporation of this compound are not available, research on related uridine analogs provides a model for this process. For instance, 5-ethynyluridine (B57126) (EU), another modified uridine, is readily taken up by cells and incorporated into newly synthesized RNA by RNA polymerases I, II, and III. lumiprobe.com This suggests that if this compound is metabolically converted to 5-ethyluridine, the resulting nucleoside could potentially be utilized by the cell's transcriptional machinery. The mechanism of action for 5-ethyluridine is known to involve its incorporation into RNA during transcription.

Influence of the 5-Ethyl Moiety on RNA Structure and Function

Should 5-ethyluridine be incorporated into an RNA strand, the 5-ethyl group would be positioned in the major groove of the RNA duplex. This modification can influence the biophysical properties of the RNA molecule. The ethyl group at the C5 position is known to enhance the stability of RNA duplexes through favorable hydrophobic packing interactions. This modification can affect the folding and intermolecular interactions of the RNA, potentially altering its biological activity and function. Studies on 5-ethynyluridine have also shown that its incorporation can lead to significant changes in alternative splicing and impede the efficiency of RNA processing, suggesting that bulky 5-position modifications can have profound effects on RNA metabolism. biorxiv.org

Compatibility with RNA-Induced Silencing Complex (RISC) Machinery

The compatibility of RNA modified with 5-ethyluridine with the RNA-induced silencing complex (RISC) is a critical factor for its potential use in RNA interference (RNAi). The core protein of RISC, Argonaute-2 (Ago2), cradles the guide siRNA strand, and modifications can affect this interaction. researchgate.net Research on siRNAs containing 5-ethyluridine indicates that this modification is generally well-tolerated by the RNAi machinery. researchgate.net The ethyl group, which is larger than a methyl group but smaller than a propynyl (B12738560) group, can adopt conformations that likely avoid steric hindrance within the RISC complex. The selection of the guide strand by RISC depends on the thermodynamic stability of the ends of the siRNA duplex, a property that can be modulated by chemical modifications. mdpi.com

Effects on RNA Interference (RNAi) Activity

The ultimate measure of RISC compatibility is the effect on gene silencing activity. Studies have demonstrated that oligoribonucleotides containing 5-ethyluridine can induce RNAi activity at levels comparable to those of unmodified siRNAs. googleapis.com However, the position of the modification matters. The introduction of 5-ethyluridine at certain internal positions of an siRNA strand does not significantly hamper RNAi efficacy. researchgate.net In contrast, placing the modification in the 3' overhangs of the siRNA can lead to a slight reduction in activity. This suggests that while the core machinery can accommodate the 5-ethyl group, modifications at the termini might subtly interfere with protein-RNA interactions essential for optimal silencing.

| Modification Position | Observed RNAi Activity | Reference |

|---|---|---|

| Internal Positions | Comparable to unmodified siRNA | researchgate.net |

| 3' Overhangs | Slight decrease in activity |

Cellular Uptake and Intracellular Metabolism of this compound (In Vitro Studies)

The ability of this compound to enter cells and be converted into biologically active forms is crucial for its function.

Characterization of Cellular Transport Mechanisms

Specific transporters for this compound have not been explicitly identified in the available literature. Generally, nucleoside analogs enter cells through various transport mechanisms embedded in the cell membrane. These include facilitated diffusion and active transport systems, which may be sodium-dependent. d-nb.infonih.gov The efficiency of uptake can be influenced by the physicochemical properties of the molecule, such as its size, charge, and surface chemistry. d-nb.infomdpi.comutoronto.ca Given its structural similarity to natural nucleosides, it is plausible that this compound utilizes one or more of the cell's native nucleoside transporter proteins.

Intracellular Conversions and Phosphorylation Pathways

Once inside the cell, this compound is known to interact with enzymes of the nucleoside salvage pathway. A primary metabolic interaction identified is its potent inhibition of uridine phosphorylase. nih.govnih.gov This enzyme is responsible for the phosphorolytic cleavage of uridine.

Inhibition of Uridine Phosphorylase: In vitro studies using uridine phosphorylase isolated from sarcoma 180 cells demonstrated that this compound (ANEUR) is a potent inhibitor of the enzyme. nih.gov This inhibitory action can affect the metabolism of other pyrimidine (B1678525) nucleosides. For example, ANEUR was shown to inhibit the cleavage of 5-fluorouridine (B13573) and 5-fluoro-2'-deoxyuridine (B1346552) in vitro, which has implications for its use in combination therapies. nih.gov

| Enzyme | Source | Apparent Ki (Ki(app)) | Reference |

|---|---|---|---|

| Uridine Phosphorylase | Sarcoma 180 cells | 99 nM | nih.gov |

Potential Phosphorylation: For a nucleoside analog to be incorporated into nucleic acids, it must be converted to its 5'-triphosphate form. This process is typically initiated by cellular kinases. nih.govresearchgate.net If the anhydro ring of this compound is cleaved to yield 5-ethyluridine, this product would likely be a substrate for the same kinases that phosphorylate natural uridine and other analogs. nih.gov The pathway would involve sequential phosphorylation to 5-ethyluridine monophosphate, diphosphate, and finally the active triphosphate, which can then be recognized by RNA polymerases. nih.govmdpi.com

Metabolic Fate and Stability in Cellular Environments

The metabolic fate and stability of this compound (ANEUR) within cellular environments are intrinsically linked to its primary biochemical function as a potent inhibitor of uridine phosphorylase (UPase). This enzyme plays a crucial role in the catabolism of uridine and related nucleoside analogs. The structural features of ANEUR, specifically the 2,2'-anhydro linkage, confer significant resistance to enzymatic degradation, defining its persistence and activity in a biological system.

Inherent Stability and Resistance to Phosphorolysis

The defining characteristic of this compound's metabolic profile is its stability against phosphorolytic cleavage. Pyrimidine nucleosides are typically catabolized by uridine phosphorylase, which cleaves the N-glycosidic bond to release the free base and ribose-1-phosphate. scholaris.ca However, ANEUR was designed to resist this process. The anhydro bond, which creates a second covalent linkage between the sugar (at the C2' position) and the base (at the C2 position), conformationally restricts the molecule, making it a poor substrate for UPase. Instead, it acts as a potent competitive inhibitor of the enzyme. nih.govnih.gov

Research has demonstrated that ANEUR effectively inhibits the degradation of other nucleosides. For instance, in vitro studies have shown that ANEUR prevents the phosphorolytic cleavage of 5-fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (FUdR) by uridine phosphorylase, thereby blocking their conversion into the metabolite 5-fluorouracil. nih.gov This action highlights ANEUR's stability and persistence at the active site of the very enzyme that would typically be responsible for its catabolism. One study identified ANEUR as a potent inhibitor of UPase isolated from sarcoma 180 cells, with an apparent Ki value of 99 nM. nih.gov

Potential Metabolic Pathways

While highly stable, it is hypothesized that under certain physiological conditions, the anhydro bond could be cleaved, converting this compound into 5-ethyluridine or other related analogs. If the anhydro linkage is hydrolyzed, the resulting 5-ethyluridine would become susceptible to the standard pyrimidine catabolic pathway.

Studies on the closely related compound, 5-ethyl-2'-deoxyuridine (EDU), show that it undergoes cleavage of the glycosidic bond, leading to the formation of 5-ethyluracil (B24673) (EU). This biotransformation indicates that EDU is subject to degradation by phosphorylases. nih.gov This suggests a potential, though likely minor, metabolic route for ANEUR following the initial cleavage of its anhydro bond.

Cellular Half-Life and Stability Data

Direct quantitative data on the cellular half-life of this compound is not extensively documented in publicly available research. However, its potent and sustained inhibitory effect on uridine phosphorylase implies a significant degree of stability within the cellular milieu. nih.govnih.gov The stability of related modified nucleosides has been investigated, providing context. For example, the introduction of a 5-ethyl group into siRNA constructs has been shown to enhance resistance to degradation by exonucleases in human serum. Furthermore, modifications to the sugar moiety, such as those found in anhydronucleosides, are a known strategy to increase stability against enzymatic degradation. iu.edu

For comparison, the pharmacokinetic parameters of the related nucleoside 5-ethyl-2'-deoxyuridine (EDU), which lacks the stabilizing anhydro bond, have been studied.

| Parameter | Value (Mice) | Value (Rats) | Description |

|---|---|---|---|

| Distribution Half-life (t½α) | 1.4 ± 0.7 min | 1.3 ± 0.1 min | The time taken for the initial, rapid distribution of the compound from the blood into various tissues. |

| Elimination Half-life (t½β) | 24.1 ± 2.9 min | 18.5 ± 1.0 min | The time taken for the concentration of the compound in the blood to decrease by half during the elimination phase. |

| Mean Residence Time (MRT) | 25.8 ± 4.9 min | 11.0 ± 2.9 min | The average time the compound molecules stay in the body. |

| Oral Bioavailability | 49% | Not Reported | The fraction of the orally administered dose that reaches systemic circulation unchanged. |

Structure Activity Relationship Sar Studies of 5 Ethyl 2,2 Anhydrouridine Analogs

Elucidation of Structural Determinants for UrdPase Inhibition

Uridine (B1682114) phosphorylase (UrdPase) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. researchgate.net Its role in the metabolism of pyrimidine-containing drugs makes it a significant target for therapeutic intervention. sci-hub.se 5-Ethyl-2,2'-anhydrouridine (ANEUR) has been identified as a potent inhibitor of UrdPase. nih.gov

Role of the Anhydro Linkage in Enzyme Binding

The 2,2'-anhydro linkage in ANEUR is a crucial structural feature that significantly influences its binding to UrdPase. This linkage rigidly fixes the glycosyl torsion angle (χ) in a high-syn conformation. researchgate.netptbioch.edu.pl This constrained conformation is well-accommodated within the active site of UrdPase. researchgate.net Studies comparing various anhydro- and cyclouridines have demonstrated the importance of this specific conformation for potent inhibition. For instance, 2,2'-anhydrouridines bind more strongly to Toxoplasma gondii UrdPase than 6,1'-anhydro- or 2,5'-anhydrouridines, which are also fixed in a syn conformation. nih.gov In contrast, compounds fixed in an anti conformation, such as 6,5'-cyclo-, O5',6-methano-, and 6,3'-methanouridines, show no binding to the enzyme. nih.gov

Furthermore, the inhibitory potency of 2,2'-anhydro-5-ethyluridine is orders of magnitude greater than its flexible analog, arabinofuranosyl-5-ethyluracil, underscoring the importance of the rigid syn conformation for effective enzyme inhibition. ptbioch.edu.plnih.gov The Ki value for 2,3'- and 2,5'-anhydro-2'-deoxy-5-ethyluridine was found to be 5-6 orders of magnitude higher than that for 2,2'-anhydro-5-ethyluridine, highlighting the critical nature of the 2,2'-anhydro bridge for optimal binding. nih.gov Computer-aided molecular modeling predicts a glycosidic torsion angle (χ) of 109° for 2,2'-anhydro-5-ethyluridine, a conformation that is highly favorable for binding to UrdPase. nih.gov

Impact of 5-Position Substitution (e.g., Ethyl Group vs. Other Alkyl/Halo Groups)

The substituent at the 5-position of the pyrimidine ring plays a significant role in modulating the inhibitory activity of 2,2'-anhydrouridine (B559692) analogs against UrdPase. Studies have shown that increasing the hydrophobicity at this position can enhance binding affinity. nih.gov For example, the introduction of a benzyl (B1604629) group at the 5-position of arabinosyluracil, a poor ligand on its own, improves its binding to T. gondii UrdPase. nih.gov This enhancement is even more pronounced with a 5-benzyloxybenzyl group, with 5-(benzyloxybenzyl)-2,2'-anhydrouridine being one of the most potent ligands identified for T. gondii UrdPase, exhibiting a Ki value of 60 ± 3 nM. nih.gov

This trend of enhanced binding with increased hydrophobicity at the 5-position has been observed across various series of nucleoside analogs, including ribosides, 2'-deoxyribosides, and acyclonucleosides. nih.gov Specifically for 2,2'-anhydrouridines, analogs with different 5-substituents have been tested against UrdPase from various sources, including E. coli and mammalian cells. nih.gov These studies have provided a quantitative basis for designing more potent inhibitors. nih.gov The ethyl group in this compound contributes to its potent inhibition of UrdPase from sarcoma 180 cells, with an apparent Ki of 99 nM. nih.gov

| Compound | Target Enzyme | Ki (nM) |

| This compound | Sarcoma 180 UrdPase | 99 |

| 5-(Benzyloxybenzyl)-2,2'-anhydrouridine | T. gondii UrdPase | 60 |

| [E]-5-(2-bromovinyl)-2,2'-anhydrouridine | Uridine Phosphorylase | 450 |

Influence of Ribose Conformation and Modifications on Binding Affinity

The conformation and modifications of the ribose moiety are critical determinants of binding affinity to UrdPase. The enzyme's active site has specific requirements for the pentose (B10789219) portion of the nucleoside. For instance, the presence of a 2'-, 3'-, or 5'-hydroxyl group, while not essential, enhances binding to T. gondii UrdPase. nih.gov The binding affinity of various deoxyribosides follows the order: 2',3'-dideoxynucleosides > 2',5'-dideoxynucleosides > 2'-deoxyribosides > 3'- and 5'-deoxyribosides. nih.gov

The stereochemistry of the ribose sugar is also important. For example, α-2'-deoxyribosides can bind to the enzyme, but less tightly than their corresponding β-anomers. nih.gov Modifications that alter the ribose pucker can significantly impact binding. For instance, arabinosyluracil is a poor ligand, indicating that the stereochemistry at the 2'-position is crucial. nih.gov However, certain modifications can be tolerated. Acyclic and 2,2'-anhydrouridines are strong binders, with the 2,2'-anhydro derivatives being superior ligands. nih.gov

Studies on T. gondii UrdPase have revealed that it can accommodate modifications in the pentose moiety that are not tolerated by mammalian UrdPases. nih.gov This includes the absence or altered orientation of the 3'-hydroxyl group, which is a strict requirement for binding to mammalian enzymes. nih.gov This difference provides an opportunity for the design of species-specific inhibitors.

Structure-Function Relationships in RNA-Related Processes

The incorporation of modified nucleosides like this compound into RNA constructs can have profound effects on the structure, stability, and function of the resulting RNA molecules.

Positional Effects of this compound Incorporation in RNA Constructs

The position of a modified nucleoside within an RNA sequence is critical to its effect. While direct studies on the positional effects of this compound are not extensively detailed in the provided context, general principles from other modified nucleosides can be inferred. The introduction of modifications can alter local conformation and interactions within the RNA strand. For example, in hammerhead ribozymes, the modification of specific positions, such as U4 and U7, with 2'-substituted nucleotides can significantly impact catalytic activity and stability. oup.com The introduction of conformationally constrained analogs can distort the optimal phosphate (B84403) backbone geometry, leading to reduced activity. oup.com Conversely, certain modifications at these positions can enhance nuclease resistance and maintain or even improve catalytic function. oup.com

Stereochemical Influences on RNA Stability and Interactions

The ethyl group at the 5-position of uridine can also influence RNA stability. While smaller than a propynyl (B12738560) group, the ethyl group is larger than a methyl group and can provide a balance between size and functional efficacy in stabilizing RNA duplexes and providing resistance to nucleases.

| Modification | Effect on RNA Duplex Stability |

| 2'-O-Methyl | Increased thermal stability |

| 2'-O-Methoxyethyl (MOE) | Increased thermal stability and nuclease resistance |

| Locked Nucleic Acid (LNA) | Enhanced binding affinity and nuclease resistance |

| Phosphorothioate (PS) | Increased nuclease stability, slightly decreased thermal stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to understanding the link between the chemical structure of a compound and its biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential, particularly as antiviral agents, and in guiding the design of new, more potent derivatives.

The development of robust and predictive QSAR models is a critical step in the rational design of novel therapeutic agents. For analogs of this compound, recent research has focused on their activity as inhibitors of viral enzymes, such as herpes simplex virus thymidine (B127349) kinase (HSV-TK).

In a notable 2023 study, a quantitative analysis of the structure-activity relationship for a series of 5-ethyluridine (B1619342) derivatives with significant anti-herpetic activity was conducted. nih.govnih.gov The researchers utilized the GUSAR 2019 software to construct twelve statistically significant consensus models aimed at predicting the half-maximal inhibitory concentration (pIC50). nih.govnih.gov The development of these models was based on a training set of compounds with a wide range of anti-herpetic activity. nih.govnih.gov

A crucial aspect of QSAR model development is rigorous validation to ensure its predictive power and robustness. nih.gov The models for the 5-ethyluridine analogs underwent internal validation using a 20-fold randomized exclusion of 20% of the compounds. mdpi.com This cross-validation technique ensures that the model is not overfitted to the training data and can reliably predict the activity of new, untested compounds. The developed models demonstrated high predictive accuracy for both the training and test sets, indicating their suitability for virtual screening of large chemical databases to identify novel HSV-TK inhibitors. nih.govnih.govmdpi.com

The statistical quality of a QSAR model is assessed by several parameters. While the specific values for the 5-ethyluridine analog models are part of a detailed study, a representative set of validation parameters for a robust QSAR model is presented in the table below.

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 |

| R²_pred (Predictive R² for external set) | Assesses the predictive power of the model for an external set of compounds not used in model development. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the average deviation of the predicted values from the actual values. | Low value |

These parameters collectively ensure the statistical significance and predictive capability of the developed QSAR models, making them valuable tools in the search for new antiviral drugs based on the this compound scaffold.

The core of any QSAR model lies in the molecular descriptors used to numerically represent the chemical structures. These descriptors quantify various aspects of a molecule, including its physicochemical, topological, and electronic properties. The identification of descriptors that strongly correlate with biological activity provides valuable insights into the mechanism of action and the structural features essential for potency.

In the QSAR studies of 5-ethyluridine analogs with anti-herpetic activity, several types of descriptors were employed. nih.govnih.gov The GUSAR 2019 software utilizes Multilevel Neighborhoods of Atoms (MNA) and Quantitative Neighborhoods of Atoms (QNA) descriptors. nih.govresearchgate.net These descriptors capture detailed information about the atomic and substructural features of the molecules. researchgate.net

The analysis of these descriptors revealed specific molecular fragments and properties that either enhance or diminish the anti-herpetic activity of the 5-ethyluridine derivatives. nih.govnih.gov This information is crucial for medicinal chemists to make informed decisions during the lead optimization process. For instance, the models can highlight which substitutions on the pyrimidine ring or the sugar moiety are likely to increase the inhibitory effect on HSV-TK.

The following table outlines the key molecular descriptor types used in the QSAR modeling of this compound analogs and their general correlation with anti-herpetic activity.

| Descriptor Type | Description | General Correlation with Activity |

|---|---|---|

| Multilevel Neighborhoods of Atoms (MNA) | Substructural descriptors that represent the presence of specific atomic groups and fragments within the molecule. researchgate.netcore.ac.uk | Specific fragments show positive or negative correlation, guiding structural modifications. nih.govnih.gov |

| Quantitative Neighborhoods of Atoms (QNA) | Atomic-centered descriptors that encode information about the local environment of each atom. researchgate.netacs.org | Provides insights into the atomic-level features crucial for receptor binding and activity. nih.gov |

| Whole-Molecule Descriptors | Properties that describe the molecule as a whole, such as lipophilicity (logP), molecular weight, and topological indices. researchgate.net | Overall molecular properties like hydrophobicity and size can significantly influence antiviral potency. |

The identification of these correlating descriptors not only allows for the prediction of activity for new compounds but also deepens the understanding of the structure-activity landscape of this compound analogs, paving the way for the development of more effective antiviral therapies.

Computational Chemistry and Molecular Modeling of 5 Ethyl 2,2 Anhydrouridine

Molecular Docking Studies with Target Enzymes (e.g., UrdPase, Thymidine (B127349) Kinase)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 5-Ethyl-2,2'-anhydrouridine to its target enzymes.

Uridine (B1682114) Phosphorylase (UrdPase):

This compound is a potent inhibitor of uridine phosphorylase (UPase). nih.govnih.gov Molecular docking studies have been employed to investigate the interaction between this compound and UPase. The X-ray crystal structure of Salmonella typhimurium uridine phosphorylase (StUPh) complexed with 2,2'-anhydrouridine (B559692) has been solved, providing a basis for these computational studies. researchgate.net These studies suggest that the anhydro bridge of the molecule plays a crucial role in its binding to the enzyme. It is believed that substrates of uridine phosphorylase likely bind in a similar conformation to 2,2'-anhydro-5-ethyluridine. researchgate.net A significant deviation from the N-glycosidic torsion angle of 2,2'-anhydro-5-ethyluridine leads to much higher Ki values, indicating weaker binding. researchgate.net this compound has demonstrated potent inhibition of uridine phosphorylase isolated from sarcoma 180 cells with an apparent Ki value of 99 nM. nih.gov Another study reported a Ki value of approximately 3.4 µM for 2,2'-anhydro-5-ethyluridine as a competitive inhibitor of uridine phosphorylase.

Thymidine Kinase (TK):

Quantitative Structure-Activity Relationship (QSAR) models have been used to study how modifications to the structure of 5-ethyluridine (B1619342) derivatives affect their inhibitory activity against thymidine kinase (TK) from herpes simplex viruses (HSV-1 and HSV-2). These models help in predicting the half-maximal inhibitory concentration (pIC50) with high accuracy. The anti-HSV activity of these compounds has been correlated with molecular descriptors such as molecular polarizability and hydrophobic surface area.

| Target Enzyme | Compound | Ki Value | Study Focus |

| Uridine Phosphorylase | 2,2'-anhydro-5-ethyluridine | ~3.4 µM | Competitive Inhibition |

| Uridine Phosphorylase (from Sarcoma 180 cells) | This compound | 99 nM | Potent Inhibition |

| Thymidine Kinase (HSV-1 & HSV-2) | 5-Ethyluridine derivatives | - | QSAR modeling for inhibitory activity |

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of the this compound-protein complex over time.

MD simulations have been utilized to model the interactions of the ethyl group of modified uridines with proteins like Argonaute. These simulations help in understanding how the ethyl group's flexibility allows it to adapt its conformation to minimize steric clashes within the protein's binding pocket. The study of protein-ligand interactions through MD simulations can reveal distinct roles for conformational dynamics, where fast motions contribute to the entropy of binding and slow motions are related to binding specificity. nih.gov While specific MD simulation data for this compound is not extensively available in the provided results, the principles of MD simulations on similar ligand-protein complexes are well-established. nih.govnih.gov For instance, the CHARMM36m force field is a refined tool used for such simulations to accurately model polypeptide backbone conformational ensembles. researchgate.net

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of this compound is significantly constrained by the anhydro bridge between the C2 position of the base and the C2' position of the sugar.

This rigid structure "locks" the nucleoside into a specific conformation. scholaris.ca Specifically, the anhydro linkage in compounds like 2,2'-anhydrouridine favors an S-type sugar pucker. scholaris.ca Computational modeling, including molecular mechanics and geometry optimization, has shown that the ethyl group in related compounds like 5-ethyluridine can adopt different conformations. A nonlinear conformation, where the CH₂-CH₃ is perpendicular to the nucleoside plane, is favored in some biological contexts to avoid steric clashes. The conformational dynamics of the ethyl group can influence the thermal stability and nuclease resistance of RNA duplexes containing this modified nucleoside.

Quantum Mechanical Calculations to Elucidate Electronic Properties and Reaction Mechanisms

Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules. These methods can provide insights into the electronic properties and reaction mechanisms of this compound.

QM methods can be used to understand the electrophilicity of the pyrimidine (B1678525) ring and how substituents like the ethyl group influence it. For example, methylation at the C5 position of uridine enhances its electrophilicity. Reactive quantum-mechanical molecular dynamics simulations are a powerful tool to investigate the mechanisms of enzyme catalysis at an atomistic level. chemrxiv.org While specific QM studies on this compound were not detailed in the search results, the application of these methods to similar nucleoside analogs is common for studying reaction pathways, such as the nucleophilic opening of the anhydro ring. biosynth.com Such calculations can help in understanding the mechanism of action of these compounds and in designing new derivatives with enhanced biological activity. chemrxiv.org

Analytical Methodologies for 5 Ethyl 2,2 Anhydrouridine and Its Metabolites in Research Studies

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the isolation, purification, and quantification of 5-Ethyl-2,2'-anhydrouridine and its byproducts in research settings. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is frequently employed as a rapid and straightforward method for monitoring the progress of chemical syntheses and for the initial identification of metabolites. nih.govnih.gov In the analysis of 5-ethyl-2'-deoxyuridine, a related compound, metabolites were isolated from rat urine using preparative TLC. nih.gov This technique involves spotting the sample on a plate coated with a solid adsorbent like silica (B1680970) gel and developing it with a suitable solvent system. For instance, a mixture of ethyl acetate (B1210297) and methanol (B129727) has been used in the TLC analysis of a similar compound, 2,2'-anhydro-5-methyluridine. google.comgoogleapis.com

Column Chromatography: For larger-scale purification, column chromatography is the method of choice. nih.govnih.gov This technique uses a solid adsorbent packed into a column to separate compounds. In studies of related nucleoside analogues, silica gel column chromatography has been successfully used to separate diastereomers and purify reaction products. pasteur.ac.ir For example, flash chromatography, an air-pressure accelerated version of column chromatography, allows for fast and efficient separation of compounds with differing polarities. units.it

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and powerful technique for the separation, quantification, and purification of nucleoside analogues from complex mixtures. nih.gov In studies involving related compounds, reverse-phase (RP) HPLC is commonly used. researchgate.netoup.com This typically involves an RP-18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. pasteur.ac.irresearchgate.netoup.com Detection is often achieved using a UV detector, as nucleosides absorb light in the ultraviolet spectrum. researchgate.net HPLC assays have been developed to monitor enzymatic reactions by measuring the change in concentration of substrates and products over time. pasteur.ac.irresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact nucleosides due to their low volatility, GC-MS can be a valuable tool for the analysis of metabolites, often after a derivatization step to increase their volatility. It has been used for the analysis of amino acid derivatives and could be applied to identify and quantify small molecule metabolites of this compound. hzdr.de

| Technique | Stationary Phase | Mobile Phase/Eluent Example | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Methanol (9:1, v/v) | Reaction monitoring, metabolite isolation | nih.govgoogle.com |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane or Ethanol/Ethyl Acetate | Preparative purification, diastereomer separation | google.compasteur.ac.irresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (RP-18) | Water/Acetonitrile Gradient | Quantification, purity analysis, enzyme assays | pasteur.ac.irresearchgate.netoup.com |

Spectroscopic Methods for Structural Characterization in Biological Contexts (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its metabolites.

Mass Spectrometry (MS): MS is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.govnih.gov It is frequently listed as a key method in studies involving this compound and related nucleosides. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing polar molecules like nucleosides and has been used to confirm the identity of reaction products in the synthesis of related compounds. oup.com MS is also critical in identifying metabolites; for instance, it was used alongside NMR to identify 5-(1-hydroxyethyl)uracil (B1217124) and 5-ethyluracil (B24673) as metabolites of 5-ethyl-2'-deoxyuridine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of a molecule. nih.gov Proton NMR (¹H-NMR) is widely used to determine the structure of nucleoside analogues by analyzing the chemical shifts and coupling constants of the protons. nih.govgoogle.compasteur.ac.ir For example, ¹H-NMR was instrumental in identifying the metabolites of 5-ethyl-2'-deoxyuridine in rat urine and in assigning the configuration of diastereomers of its prodrugs. nih.govpasteur.ac.ir The chemical shifts of protons on the sugar moiety and the pyrimidine (B1678525) base provide a unique fingerprint for the compound's structure. google.compasteur.ac.ir

X-ray Crystallography: For an ultimate definition of the three-dimensional structure, X-ray crystallography can be employed. This technique has been used to determine the crystal structure of the related compound 2,2'-anhydrouridine (B559692) in a complex with its target enzyme, uridine (B1682114) phosphorylase. researchgate.net Such studies provide invaluable insights into the specific molecular interactions between the inhibitor and the enzyme's active site. researchgate.net

| Technique | Application | Key Findings/Data Type | Reference |

|---|---|---|---|

| Mass Spectrometry (MS/ESI-MS) | Molecular weight determination, metabolite identification | Mass-to-charge (m/z) ratio | nih.govnih.govoup.com |

| Nuclear Magnetic Resonance (¹H-NMR) | Detailed structural elucidation, stereochemistry assignment | Chemical shifts (ppm), coupling constants (Hz) | nih.govgoogle.compasteur.ac.ir |

| X-ray Crystallography | 3D structure determination of compound-enzyme complexes | Atomic coordinates, bond lengths, and angles | researchgate.net |

Development of Assays for Enzyme Inhibition and Biochemical Interactions

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes. Developing robust assays is therefore essential to quantify this inhibitory potency and understand its mechanism of action.

Enzyme Inhibition Assays: Research has shown that this compound (ANEUR) is a potent inhibitor of uridine phosphorylase, an enzyme involved in pyrimidine nucleoside metabolism. nih.govnih.govbiosynth.com Assays designed to measure this inhibition are critical for characterizing its biochemical profile. In a study using uridine phosphorylase isolated from sarcoma 180 cells, ANEUR demonstrated potent inhibition with an apparent inhibition constant (Ki) of 99 nM. nih.gov

These assays typically monitor the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The conversion of a substrate (e.g., uridine) to its product can be measured over time using techniques like HPLC or spectrophotometry. researchgate.net For example, an HPLC assay can separate and quantify the substrate and product, allowing for the calculation of the reaction rate. researchgate.net By analyzing how the reaction rate changes with inhibitor concentration, key parameters like the Ki value and the type of inhibition (e.g., competitive, non-competitive) can be determined. Studies have demonstrated that ANEUR inhibits the phosphorolytic cleavage of both 5-fluorouridine (B13573) (FUR) and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) by uridine phosphorylase. nih.gov

| Target Enzyme | Inhibitor | Assay Finding | Ki Value | Reference |

|---|---|---|---|---|

| Uridine Phosphorylase (from Sarcoma 180 cells) | This compound (ANEUR) | Potent inhibitor | 99 nM | nih.gov |

| Uridine Phosphorylase | 2,2'-Anhydro-5-ethyluridine (ANEUR) | Inhibits phosphorolytic cleavage of FUR and FUdR | Not specified | nih.gov |

Future Research Directions and Applications of 5 Ethyl 2,2 Anhydrouridine As a Biochemical Tool

Design and Synthesis of Next-Generation Anhydronucleoside Probes

The development of novel chemical probes is a cornerstone of advancing molecular biology. 5-Ethyl-2,2'-anhydrouridine serves as an excellent foundational molecule for designing next-generation anhydronucleoside probes due to its high affinity and specificity for uridine (B1682114) phosphorylase. nih.govresearchgate.net Future research can focus on chemically modifying the ANEUR structure to incorporate various functional moieties.

Potential Modifications for Probe Development:

Reporter Tags: Introduction of fluorescent dyes or biotin (B1667282) tags, potentially at the C5-ethyl group or the 5'-hydroxyl position, would enable direct visualization and pull-down experiments. A fluorescently-tagged ANEUR could be used in fluorescence microscopy or flow cytometry to study the localization and expression levels of uridine phosphorylase within cells and tissues.

Cross-linking Agents: Incorporating photo-activatable cross-linking groups (e.g., azides or benzophenones) would allow for the covalent trapping of ANEUR within the active site of its target enzyme upon UV irradiation. This technique, known as photoaffinity labeling, is instrumental in definitively identifying enzyme targets and studying protein-ligand interactions in a complex biological milieu.

Activity-Based Probes (ABPs): While ANEUR is a reversible inhibitor, its scaffold could be modified to create irreversible, mechanism-based inhibitors that act as ABPs. nih.gov By adding a reactive "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site, these probes can report on the functional state of the enzyme population.

The synthesis of such probes would leverage established methods in nucleoside chemistry, adapting them for the specific requirements of the ANEUR scaffold. researchgate.net

Exploration of Novel Biochemical Targets for this compound

While uridine phosphorylase is the primary known target for this compound, the possibility of other cellular binding partners or "off-targets" remains an area for exploration. nih.gov The potent and specific nature of its interaction with uridine phosphorylase makes it a well-suited tool for such investigations.

Future research in this domain could involve:

Proteomic Screening: Utilizing a biotinylated ANEUR probe (as described in 7.1) in affinity purification-mass spectrometry (AP-MS) experiments. By incubating the probe with cell lysates, researchers can isolate uridine phosphorylase along with any potential interacting proteins or alternative targets, which can then be identified by mass spectrometry.

Phenotypic Screening: High-throughput screening of cell lines with ANEUR could reveal unexpected cellular phenotypes or sensitivities. Investigating the molecular basis for these effects could uncover novel pathways or targets modulated by the compound.

Structural Homology Screening: Computational methods could be used to screen databases of protein structures for binding pockets that are homologous to the active site of uridine phosphorylase. Proteins identified through this in silico approach could then be tested for their ability to bind ANEUR in vitro.

Identifying novel targets would not only expand the utility of ANEUR as a research tool but could also open new avenues for therapeutic intervention.

Integration into Advanced Molecular Biology Techniques for Studying Nucleoside Metabolism

The inhibition of uridine phosphorylase by ANEUR is a powerful method for perturbing and studying nucleoside metabolism. nih.gov This function can be integrated into a variety of advanced molecular biology techniques to gain deeper insights into cellular processes.

Metabolomic Analysis: By treating cells with ANEUR, researchers can block the phosphorolysis of uridine and subsequently measure the resulting changes in the cellular metabolome using mass spectrometry. This can reveal the downstream consequences of uridine phosphorylase inhibition and help map the metabolic flux through the pyrimidine (B1678525) salvage pathway. For instance, its co-administration with fluoropyrimidine drugs like 5-fluorouridine (B13573) (FUR) has been shown to modulate the toxicity and metabolic profile of FUR. nih.gov

Isotope Tracing Studies: Using isotopically labeled nucleosides (e.g., ¹³C- or ¹⁵N-uridine) in combination with ANEUR allows for the precise tracking of metabolic pathways. Inhibiting a key enzyme like uridine phosphorylase creates a metabolic bottleneck, causing labeled metabolites to accumulate upstream and be depleted downstream, providing clear evidence of the enzyme's role in a given pathway.

Gene Expression Analysis: The metabolic state of a cell is intricately linked to gene expression. By altering nucleoside pools with ANEUR, researchers can use techniques like RNA-sequencing to investigate how these changes impact the transcriptome and uncover feedback mechanisms that regulate nucleotide synthesis and salvage.

Development as a Precursor for Arabinonucleosides and Related Compounds

Anhydronucleosides are valuable synthetic intermediates in medicinal chemistry. chemimpex.com Specifically, 2,2'-anhydrouridines are well-established precursors for the synthesis of arabinonucleosides, which are a class of nucleoside analogues with important biological activities. cdnsciencepub.com The key reaction is the nucleophilic opening of the anhydro bridge, which typically proceeds with inversion of stereochemistry at the C2' position.

Treating this compound with acidic or nucleophilic reagents can open the anhydro ring to yield 1-(β-D-arabinofuranosyl)-5-ethyluracil (5-Ethyl-araU) and its derivatives. This provides a direct synthetic route to 5-ethyl substituted arabinonucleosides, allowing for the exploration of their potential as antiviral or anticancer agents. The synthetic utility of anhydronucleosides lies in their ability to facilitate stereospecific modifications to the sugar ring that are otherwise difficult to achieve. rsc.org

Role in Mechanistic Studies of Cellular Pathways

The high potency and specificity of this compound make it an ideal tool for dissecting the mechanistic role of uridine phosphorylase in various cellular pathways. nih.gov

Cancer Chemotherapy: Many fluoropyrimidine anticancer drugs, such as 5-fluorouracil, require metabolic activation. Uridine phosphorylase can participate in both the activation and degradation of these drugs. Using ANEUR to selectively inhibit this enzyme helps to clarify its precise role in the therapeutic efficacy and toxicity of these agents in different cancer types. nih.gov

Cell Proliferation and Regulation: By controlling the activity of uridine phosphorylase, ANEUR can be used to study how the pyrimidine salvage pathway contributes to the nucleotide pools required for DNA and RNA synthesis during cell proliferation. This is particularly relevant in rapidly dividing cells, such as cancer cells or activated immune cells.

Structural Biology: The stable complex formed between ANEUR and uridine phosphorylase is amenable to structural determination by X-ray crystallography. researchgate.net Structural studies of the enzyme-inhibitor complex provide a high-resolution snapshot of the active site, revealing key molecular interactions necessary for substrate binding and catalysis. This information is invaluable for understanding the enzyme's mechanism and for the rational design of next-generation inhibitors.

Q & A

Q. What are the recommended synthetic protocols for preparing 5-Ethyl-2,2'-anhydrouridine?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. A validated approach involves reacting 2,2'-anhydrouridine with ethylating agents (e.g., ethyl iodide) under anhydrous conditions in tetrahydrofuran (THF) with sodium hydride as a base. Post-reaction, purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 v/v) . For analogs, diphenylditelluride and NaBH₄ are used to introduce functional groups at the 2' position, followed by phosphoramidite derivatization for oligonucleotide incorporation .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., uridine phosphorylase) to resolve its 3D structure. Diffraction data should be collected at resolutions ≤1.8 Å, with refinement using software like PHENIX .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂). FT-IR can validate anhydride ring formation (C=O stretching at ~1750 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (85:15 v/v) at 1 mL/min. Detect at 260 nm .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode with MRM transitions (e.g., m/z 285 → 153 for quantification). Validate linearity (1–1000 ng/mL) and recovery (>85%) .

Advanced Research Questions

Q. How does this compound inhibit uridine phosphorylase, and how can binding energetics be modeled?

- Methodological Answer :

- Enzyme assays : Measure inhibition kinetics using rat intestinal mucosa uridine phosphorylase. Prepare assays with 0.1–10 µM inhibitor and monitor uridine cleavage via UV absorbance at 290 nm. Calculate IC₅₀ using nonlinear regression .

- Free-energy perturbation (FEP) simulations : Compare binding free energies of this compound vs. uridine. Use molecular dynamics (MD) with AMBER force fields, solvation models (e.g., TIP3P), and 100 ns trajectories. Despite fewer hydrogen bonds, the inhibitor's entropy-driven binding is more favorable .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for 5-substituted anhydrouridine derivatives?

- Methodological Answer :

- Comparative crystallography : Co-crystallize derivatives with uridine phosphorylase and analyze active-site interactions. For example, 5-Ethyl groups may reduce steric clashes compared to bulkier substituents .

- Density Functional Theory (DFT) : Calculate electronic effects of substituents (e.g., ethyl vs. bromo) on anhydride ring stability. Use B3LYP/6-31G* basis sets to model charge distribution and orbital interactions .

Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?

- Methodological Answer :

- Lyophilization : Prepare 10 mg/mL stock in distilled water, lyophilize, and store at -80°C. Reconstitute in DMSO for cell-based assays .

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent hydrolysis. Monitor degradation via HPLC over 24 h at 37°C .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?

- Methodological Answer :

- Standardize assay conditions : Control temperature (25°C vs. 37°C), ionic strength (e.g., 150 mM NaCl), and enzyme source (e.g., recombinant vs. tissue-extracted uridine phosphorylase) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models. Adjust for covariates like crystallographic resolution (e.g., ≤2.0 Å vs. lower-quality structures) .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Detailed synthetic logs : Record reaction times (±5 min), solvent batch numbers, and humidity levels (<10% for anhydrous steps) .

- Open-source validation : Share NMR raw data (FID files) and chromatograms via repositories like Zenodo. Provide step-by-step videos for critical steps (e.g., column packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.